molecular formula C8H15BrO B14143223 Cyclohexane, 1-bromo-2-ethoxy-, trans- CAS No. 59456-68-7

Cyclohexane, 1-bromo-2-ethoxy-, trans-

Cat. No.: B14143223
CAS No.: 59456-68-7
M. Wt: 207.11 g/mol
InChI Key: BEEIKWFOEDINMO-HTQZYQBOSA-N
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Description

Cyclohexane, 1-bromo-2-ethoxy-, trans- is an organic compound with the molecular formula C8H15BrO. It is a derivative of cyclohexane, where a bromine atom and an ethoxy group are attached to the first and second carbon atoms, respectively, in a trans configuration. This compound is of interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1-bromo-2-ethoxy-, trans- typically involves the bromination of 2-ethoxycyclohexanol. The reaction can be carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure the trans configuration of the product.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the separation and purification processes, such as distillation and recrystallization, are crucial in industrial settings to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1-bromo-2-ethoxy-, trans- undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of cyclohexane derivatives with different substituents.

    Elimination: Formation of cyclohexenes.

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexanol.

Scientific Research Applications

Cyclohexane, 1-bromo-2-ethoxy-, trans- has various applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential precursor for the development of new drugs and therapeutic agents.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Chemical Biology: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of Cyclohexane, 1-bromo-2-ethoxy-, trans- involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, 1-bromo-2-fluoro-, trans-: Similar structure but with a fluorine atom instead of an ethoxy group.

    Cyclohexane, 1-bromo-2-chloro-, trans-: Contains a chlorine atom instead of an ethoxy group.

    Cyclohexane, 1-bromo-2-methyl-, trans-: Has a methyl group instead of an ethoxy group.

Uniqueness

Cyclohexane, 1-bromo-2-ethoxy-, trans- is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity compared to its analogs. The ethoxy group can participate in additional chemical interactions, making this compound valuable in specific synthetic and research applications.

Properties

CAS No.

59456-68-7

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

(1R,2R)-1-bromo-2-ethoxycyclohexane

InChI

InChI=1S/C8H15BrO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

BEEIKWFOEDINMO-HTQZYQBOSA-N

Isomeric SMILES

CCO[C@@H]1CCCC[C@H]1Br

Canonical SMILES

CCOC1CCCCC1Br

Origin of Product

United States

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